Butyl oleanolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

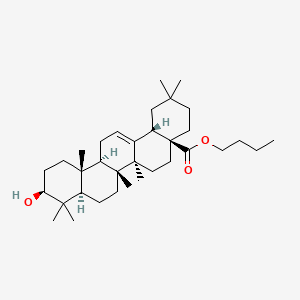

Butyl oleanolate is a triterpenoid compound that is extracted from the leaves of the Olea europaea L. plant. It has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral effects. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of this compound in scientific research.

Aplicaciones Científicas De Investigación

Antioxidant Activities : Oleanolic acid, the parent compound of Butyl oleanolate, has been studied for its antioxidant activities. It acts as a free radical scavenger and can enhance antioxidant defenses in cells. This activity is mediated through the stimulation of key antioxidant enzymes and pathways like Nrf2 and MAP kinases (Wang et al., 2010).

Inhibitory Activity on Osteoclast Formation : New oleanolic acid glycosides, closely related to this compound, have been isolated and found to inhibit the formation of osteoclast-like multinucleated cells, which are involved in bone resorption (Li et al., 2005).

Application in Drug Delivery Systems : Oleic acid-based heterolipids, which are related to this compound, have been synthesized and used in self-microemulsifying drug delivery systems for poorly soluble drugs (Kalhapure & Akamanchi, 2012).

Biodiesel Production : The enzymatic esterification of oleic acid and butanol to butyl oleate, closely related to this compound, demonstrates potential for biodiesel production. This process has been optimized in microreactors, suggesting a promising route for biofuel production (Hommes et al., 2019).

Production of Esters from Crude Oil : The enzymatic process of butyl ester production using crude high-oleic sunflower oil has been developed, demonstrating the utility of enzymes like Novozym 435 in producing esters like this compound (Séverac et al., 2011).

Biological Activities of Oleanolic Acid : Oleanolic acid, the parent compound, has a wide range of biological activities, including potential effects against dyslipidemia, diabetes, and metabolic syndrome. These activities are linked to its anti-inflammatory, hepatoprotective, gastroprotective, and anti-atherosclerotic effects (Castellano et al., 2022).

Mecanismo De Acción

Safety and Hazards

Butyl oleanolate should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of accidental release, personal protective equipment should be used, and adequate ventilation should be ensured . It is also advised to avoid letting the chemical enter drains and to prevent further spillage or leakage .

Propiedades

IUPAC Name |

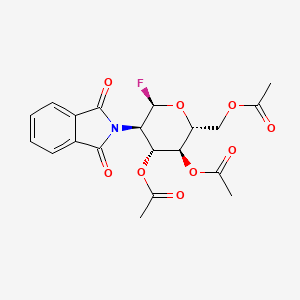

butyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56O3/c1-9-10-21-37-28(36)34-19-17-29(2,3)22-24(34)23-11-12-26-31(6)15-14-27(35)30(4,5)25(31)13-16-33(26,8)32(23,7)18-20-34/h11,24-27,35H,9-10,12-22H2,1-8H3/t24-,25-,26+,27-,31-,32+,33+,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTIXNKVTDPSHZ-AVVVTVBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.